N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a nicotinoylpiperidine group, and an oxalamide linkage, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and nicotinoylpiperidine intermediates. These intermediates are then coupled using oxalyl chloride to form the oxalamide linkage. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, sodium hydride for deprotonation, and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) for the reaction medium .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group in the nicotinoylpiperidine can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the nitro group can produce amine derivatives .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}ethanediamide stands out due to its unique combination of a benzo[d][1,3]dioxole moiety and a nicotinoylpiperidine group linked by an oxalamide. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c26-19(20(27)24-16-3-4-17-18(10-16)30-13-29-17)23-11-14-5-8-25(9-6-14)21(28)15-2-1-7-22-12-15/h1-4,7,10,12,14H,5-6,8-9,11,13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVYUFWWLMJLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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